molecular formula C24H33NO4 B14455210 1H-Cycloundec(d)isoindole-1,12,15-trione, 2,3,3a,4,6a,9,10,11-octahydro-11-hydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11S,13E,15aS)- CAS No. 72363-47-4

1H-Cycloundec(d)isoindole-1,12,15-trione, 2,3,3a,4,6a,9,10,11-octahydro-11-hydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11S,13E,15aS)-

Cat. No.: B14455210
CAS No.: 72363-47-4
M. Wt: 399.5 g/mol
InChI Key: BVKOTAZOMFVYMH-YBCLPTENSA-N
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Description

1H-Cycloundec(d)isoindole-1,12,15-trione, 2,3,3a,4,6a,9,10,11-octahydro-11-hydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11S,13E,15aS)- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its intricate ring system and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Cycloundec(d)isoindole-1,12,15-trione involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include cyclization reactions, reduction, and functional group modifications. Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

1H-Cycloundec(d)isoindole-1,12,15-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Scientific Research Applications

1H-Cycloundec(d)isoindole-1,12,15-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Cycloundec(d)isoindole-1,12,15-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

1H-Cycloundec(d)isoindole-1,12,15-trione can be compared with other similar compounds such as:

The uniqueness of 1H-Cycloundec(d)isoindole-1,12,15-trione lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.

Properties

CAS No.

72363-47-4

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

(1S,3Z,6S,9Z,11S,14S,15R,16S)-6-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,5,18-trione

InChI

InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-19,22,26H,6-7,10H2,1-5H3,(H,25,29)/b9-8-,14-11-/t16-,17+,18+,19+,22+,24-/m1/s1

InChI Key

BVKOTAZOMFVYMH-YBCLPTENSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CC[C@@H](C(=O)/C=C\C3=O)O)/C)C=C1C)CC(C)C

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(C(=O)C=CC3=O)O)C)C=C1C)CC(C)C

Origin of Product

United States

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